![molecular formula C22H22N4O4S B2957952 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 1024112-73-9](/img/structure/B2957952.png)
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name and molecular formula . The compound contains several functional groups, including a benzodioxol group, a quinazolin group, and an acetamide group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 56.3 Ų . The compound has a complexity of 341 .Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Properties
- Sulfonamide derivatives, including those with quinazolinone structures, have shown promising antimalarial activity. Theoretical calculations and molecular docking studies have suggested that these compounds could inhibit Plasmepsin-1 and Plasmepsin-2, which are vital to the malaria parasite's lifecycle. Additionally, docking on SARS-CoV-2 main protease and Spike Glycoprotein indicated potential for COVID-19 treatment applications (Fahim & Ismael, 2021).
Antimicrobial Activity
- Novel sulphonamide derivatives have been synthesized and displayed significant antimicrobial activity, indicating the potential for these compounds to serve as bases for developing new antimicrobial agents. Theoretical and experimental analyses have supported the correlation between their chemical structure and biological activity (Fahim & Ismael, 2019).
Antitumor Activity
- A series of 3-benzyl-substituted-4(3H)-quinazolinones were evaluated for in vitro antitumor activity, revealing broad spectrum antitumor potential. Molecular docking studies provided insights into the mechanisms of action, including inhibition of EGFR-TK and B-RAF kinase, critical targets in cancer therapy (Al-Suwaidan et al., 2016).
Enzyme Inhibition
- Quinazolinone derivatives have been identified as potent covalent-binding inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), showing potential for development into anticancer therapies by inhibiting angiogenesis (Wissner et al., 2005).
Chemotherapeutic Agents
- Derivatives of quinazolinone have also been explored as chemotherapeutic agents, with some compounds showing promise due to their cytotoxic activities against cancer cell lines and potential for targeting specific cancer types (Alsaid et al., 2017).
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-20(23-11-15-4-3-9-28-15)12-31-22-25-17-6-2-1-5-16(17)21(26-22)24-14-7-8-18-19(10-14)30-13-29-18/h1-2,5-8,10,15H,3-4,9,11-13H2,(H,23,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJQIRCFJIBSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.